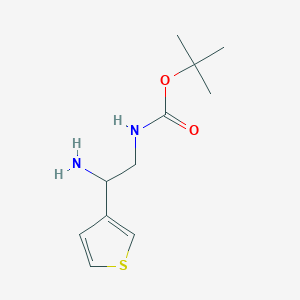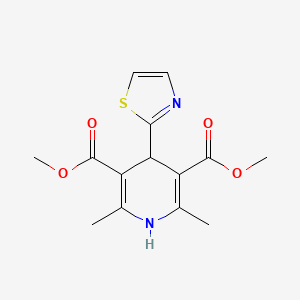methylamine](/img/structure/B8704083.png)
[(6-Chloropyridin-3-yl)methyl](2-methoxyethyl)methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(6-Chloropyridin-3-yl)methyl](2-methoxyethyl)methylamine is a chemical compound that features a pyridine ring substituted with a chloro group at the 6-position, a methoxyethyl group at the 2-position, and a methylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(6-Chloropyridin-3-yl)methyl](2-methoxyethyl)methylamine typically involves multi-step organic reactions One common method starts with the chlorination of pyridine to introduce the chloro group at the 6-position This is followed by the alkylation of the pyridine ring with a methoxyethyl group
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[(6-Chloropyridin-3-yl)methyl](2-methoxyethyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
[(6-Chloropyridin-3-yl)methyl](2-methoxyethyl)methylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of [(6-Chloropyridin-3-yl)methyl](2-methoxyethyl)methylamine involves its interaction with specific molecular targets. The chloro group and the pyridine ring play crucial roles in binding to enzymes or receptors, while the methoxyethyl and methylamine groups can modulate the compound’s overall activity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-Chloro-pyridin-3-ylmethyl)-(2-methoxy-ethyl)-ethyl-amine: Similar structure but with an ethyl group instead of a methyl group.
(6-Chloro-pyridin-3-ylmethyl)-(2-methoxy-ethyl)-propyl-amine: Similar structure but with a propyl group instead of a methyl group.
Uniqueness
[(6-Chloropyridin-3-yl)methyl](2-methoxyethyl)methylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C10H15ClN2O |
|---|---|
Poids moléculaire |
214.69 g/mol |
Nom IUPAC |
N-[(6-chloropyridin-3-yl)methyl]-2-methoxy-N-methylethanamine |
InChI |
InChI=1S/C10H15ClN2O/c1-13(5-6-14-2)8-9-3-4-10(11)12-7-9/h3-4,7H,5-6,8H2,1-2H3 |
Clé InChI |
IRNCHAMDPYELQI-UHFFFAOYSA-N |
SMILES canonique |
CN(CCOC)CC1=CN=C(C=C1)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[3-(3-hydroxyphenoxy)azetidin-1-yl]-5-methyl-2,2-diphenylhexanamide;hydrochloride](/img/structure/B8704035.png)

![7-pyridin-2-ylimidazo[1,2-a]pyridine](/img/structure/B8704049.png)
![5-bromo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B8704053.png)



![Methanesulfonic acid, 1,1,1-trifluoro-, 8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl ester](/img/structure/B8704087.png)
![8-chloro-2H-pyrido[3,4-d]pyridazin-1-one](/img/structure/B8704093.png)


